molecular formula C7H6ClNO2 B12999059 5-Chloro-4-methoxypicolinaldehyde

5-Chloro-4-methoxypicolinaldehyde

Cat. No.: B12999059
M. Wt: 171.58 g/mol
InChI Key: YLQKEVLSAOYNFV-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxypicolinaldehyde is an organic compound that belongs to the class of picolinaldehydes It is characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxypicolinaldehyde typically involves the chlorination and methoxylation of picolinaldehyde derivatives. One common method includes the reaction of 4-methoxypyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and methoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxypicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: 5-Chloro-4-methoxypicolinic acid.

    Reduction: 5-Chloro-4-methoxypicolinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-methoxypicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the chlorine and methoxy groups may influence the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-methoxypicolinaldehyde: Similar structure with a bromine atom instead of chlorine.

    5-Chloro-2-methoxypicolinaldehyde: Chlorine atom at the 5th position but methoxy group at the 2nd position.

    4-Chloro-5-methoxypicolinaldehyde: Chlorine and methoxy groups swapped positions.

Uniqueness

5-Chloro-4-methoxypicolinaldehyde is unique due to the specific positioning of the chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure allows for distinct interactions in synthetic and biological applications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

5-chloro-4-methoxypyridine-2-carbaldehyde

InChI

InChI=1S/C7H6ClNO2/c1-11-7-2-5(4-10)9-3-6(7)8/h2-4H,1H3

InChI Key

YLQKEVLSAOYNFV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC(=C1)C=O)Cl

Origin of Product

United States

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